molecular formula C7H11N3O2 B2901262 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 687608-88-4

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2901262
CAS No.: 687608-88-4
M. Wt: 169.184
InChI Key: ZLBXQMBOVWXKTO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is structurally related to uracil, a naturally occurring pyrimidine derivative found in RNA. The presence of an aminomethyl group at position 6 and methyl groups at positions 1 and 3 distinguishes it from other pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyluracil with formaldehyde and ammonia. The reaction typically proceeds under mild conditions, with the formation of the aminomethyl group at position 6.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    1,3-Dimethyluracil: Lacks the aminomethyl group at position 6.

    6-Amino-1,3-dimethyluracil: Similar structure but without the aminomethyl group.

    4-Amino-1,3-dimethyluracil: Amino group at position 4 instead of 6.

Uniqueness: 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the aminomethyl group at position 6, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBXQMBOVWXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687608-88-4
Record name 6-(aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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